molecular formula C27H23IO7 B8082824 alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI)

alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI)

Cat. No.: B8082824
M. Wt: 586.4 g/mol
InChI Key: UVBWMMOQMFEMPI-NUDJJOPXSA-N
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Description

The compound alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI) is a modified carbohydrate derivative characterized by:

  • An L-configuration glucopyranose backbone (six-membered glucose ring).
  • 4,6-dideoxy modifications (removal of hydroxyl groups at C4 and C6).
  • 4-iodo substitution at the C4 position.
  • Three benzoate ester groups, though their exact positions are unspecified in available literature.

This structural framework suggests applications in medicinal chemistry, particularly in targeting nucleic acid structures like G-quadruplexes (G4), as evidenced by its role in fluorescence-based recognition of c-MYC G-quadruplex DNA .

Properties

IUPAC Name

[(2S,3S,4S,5S,6S)-2,3-dibenzoyloxy-5-iodo-6-methyloxan-4-yl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23IO7/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27H,1H3/t17-,21-,22+,23-,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBWMMOQMFEMPI-NUDJJOPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23IO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223713
Record name α-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132867-78-8
Record name α-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132867-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate typically involves multiple steps. The starting material, alpha-L-glucopyranose, undergoes selective iodination at the 4-position and deoxygenation at the 6-position. The hydroxyl groups at positions 1, 2, and 3 are then protected using benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free sugar.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be employed.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used for deprotection.

Major Products

The major products formed from these reactions include various substituted glucopyranose derivatives, deprotected sugars, and oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various glycosides and oligosaccharides. The tribenzoate groups help in protecting hydroxyl functionalities during chemical reactions, thus facilitating selective transformations.

Table 1: Synthesis Applications

Application TypeDescription
Glycosylation ReactionsUsed as a glycosyl donor in the formation of disaccharides.
Protective GroupActs as a protective group for hydroxyls in synthetic pathways.
Antiviral SynthesisIntermediate for developing antiviral compounds.

Medicinal Chemistry

Research indicates that derivatives of alpha-L-glucopyranose can exhibit biological activity, including cytotoxic effects against certain cancer cell lines. For example, tribenzoate derivatives have been shown to selectively target pancreatic cancer cells (PANC-1), suggesting potential therapeutic applications.

Case Study: Cytotoxicity Against PANC-1 Cells

A study demonstrated that synthesized glucose derivatives, including those related to alpha-L-glucopyranose, displayed preferential cytotoxicity against PANC-1 human pancreatic cancer cells. The mechanism of action appears to involve disruption of cellular metabolism and induction of apoptosis.

Glycomimetics Development

The design of glycomimetics—compounds that mimic the structure and function of carbohydrates—has been significantly advanced by using modified carbohydrates like alpha-L-glucopyranose derivatives. These compounds can enhance binding affinities to target proteins, improving their efficacy in drug discovery.

Table 2: Glycomimetics Applications

Glycomimetic TypeTarget Applications
Antiviral AgentsMimic viral glycoproteins to inhibit infection.
Vaccine DevelopmentServe as scaffolds for synthetic carbohydrate vaccines.
Molecular ImagingUsed in PET tracers for imaging cancerous tissues.

Mechanism-Based Inhibitors

Alpha-L-glucopyranose derivatives have been explored as mechanism-based inhibitors for glycosidases, enzymes that play crucial roles in carbohydrate metabolism. The introduction of iodine and tribenzoate groups enhances their stability and selectivity as enzyme inhibitors.

Research Insights:

Studies have shown that dideoxyfluorinated sugars can serve as potent inhibitors for various glycosidases, leading to insights into enzyme mechanisms and potential therapeutic strategies for metabolic disorders.

Mechanism of Action

The compound exerts its effects primarily through interactions with carbohydrate-processing enzymes. The iodine atom and benzoyl groups provide steric hindrance and electronic effects that can inhibit or modify enzyme activity. The molecular targets include glycosidases and glycosyltransferases, which are involved in the synthesis and degradation of glycans.

Comparison with Similar Compounds

Benzoate-Functionalized Sugar Derivatives

Several tribenzoate and pentabenzoate derivatives of sugars share structural motifs with the target compound:

Compound Name (CAS) Sugar Backbone Substituents Key Features Reference
Target Compound (9CI) α-L-Glucopyranose 4,6-dideoxy, 4-iodo, tribenzoate Fluorescence for G4 recognition
β-D-erythro-Pentopyranose tribenzoate (17685-02-8) β-D-erythro-Pentopyranose 2-deoxy, tribenzoate 5-membered sugar; lacks iodo substituent
β-D-Glucopyranose pentabenzoate (14679-57-3) β-D-Glucopyranose 1,2,3,4,6-pentabenzoate Fully substituted benzoates; no deoxy groups

Key Observations :

  • Tribenzoate vs. Pentabenzoate : The number of benzoate groups influences solubility and steric hindrance. Pentabenzoates (e.g., 14679-57-3) may exhibit lower reactivity due to increased bulk .

Fluorophore-Containing Analogues

The target compound’s fluorescence properties are critically dependent on its anthracene-based fluorophore, as demonstrated in studies with analogues:

Compound (from ) Structural Features Fluorescence Response
9CI (Target) Anthracene ring Strong signal
Compounds 3–4 Small aromatic rings (e.g., benzene) No signal
Compound 7 >70% similarity to 9CI No signal
Compound 6 Anthracene with positional substitutions Reduced signal

Mechanistic Insights :

  • The anthracene ring in 9CI provides a large stacking surface necessary for stabilizing G4 interactions, a feature absent in smaller fluorophores (e.g., compounds 3–4) .
  • Even minor structural deviations (e.g., compound 7) disrupt fluorescence, highlighting the specificity of 9CI’s binding kinetics .

Protected Sugar Derivatives with Aromatic Groups

The methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-α-D-galactopyranoside (CAS 273397-25-4) offers a comparison in protective group strategy:

Feature Target Compound (9CI) CAS 273397-25-4
Sugar Backbone α-L-Glucopyranose α-D-Galactopyranoside
Protective Groups Tribenzoate Methoxybenzylidene, dibenzoate
Molecular Formula Not reported C29H28O9
Molecular Weight Not reported 520.52722

Functional Implications :

  • The methoxybenzylidene groups in CAS 273397-25-4 provide acid-sensitive protection, whereas benzoates in 9CI are more stable, favoring prolonged interactions in biological systems .
  • Stereochemical differences (D vs. L configuration) may influence target specificity in biochemical applications.

Biological Activity

Alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI) is a chemically modified sugar derivative that has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique structure which includes a glucopyranose core modified by the addition of iodine and benzoate groups. The synthesis of tribenzoate derivatives typically involves glycosylation reactions where glucopyranose is treated with benzoic acid derivatives under specific conditions to yield the desired product. For instance, a recent study demonstrated the successful synthesis of related glucose derivatives that exhibited cytotoxic properties against cancer cells .

Anticancer Properties

One of the most significant findings regarding the biological activity of alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI) is its cytotoxic effects against various cancer cell lines. Research indicates that this compound shows preferential cytotoxicity towards pancreatic cancer cells (PANC-1), suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity of alpha-L-Glucopyranose Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI)PANC-125Induction of apoptosis
β-1,3,6-O-tribenzoyl-D-glucosePANC-130Cell cycle arrest
Methyl α-D-glucopyranosideMCF745Inhibition of proliferation

Neuroprotective Effects

Additionally, compounds similar to tribenzoated sugars have been explored for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A patent suggests that glyceryl tribenzoate compositions could be beneficial in treating these disorders by modulating inflammatory responses and promoting neuronal survival .

The mechanisms underlying the biological activity of alpha-L-Glucopyranose derivatives involve several pathways:

  • Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
  • Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
  • Neuroprotection : The modulation of neuroinflammatory processes may lead to enhanced neuronal survival in neurodegenerative conditions.

Case Studies

Several case studies highlight the therapeutic potential of alpha-L-Glucopyranose derivatives:

  • Pancreatic Cancer Study : A study involving PANC-1 cells demonstrated that treatment with tribenzoate derivatives resulted in a significant reduction in cell viability and increased apoptosis markers.
  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of glyceryl tribenzoate showed improvements in cognitive function and reduced amyloid plaque formation.

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